REACTION_CXSMILES
|
[C:1]([C:4](=[CH:10]OCC)[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)[CH3:2].[NH2:14][C:15]([S:17][CH3:18])=[NH:16].C(N(CC)CC)C>CCO>[CH2:8]([O:7][C:5]([C:4]1[C:1]([CH3:2])=[N:14][C:15]([S:17][CH3:18])=[N:16][CH:10]=1)=[O:6])[CH3:9]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=COCC
|
Name
|
|
Quantity
|
9.68 g
|
Type
|
reactant
|
Smiles
|
NC(=N)SC
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Then reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was transferred into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
EXTRACTION
|
Details
|
Organic extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by crystallization from ethanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 86.7 mmol | |
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |